molecular formula C22H19FN2O2S B2833591 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one CAS No. 862826-79-7

1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one

Cat. No.: B2833591
CAS No.: 862826-79-7
M. Wt: 394.46
InChI Key: BXWXAATUMDNNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 4,5-dihydro-1H-imidazole derivatives, characterized by a sulfur-containing substituent at the 2-position of the imidazoline ring and a naphthalen-2-yloxy group linked via an ethanone bridge.

Properties

IUPAC Name

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2S/c23-19-7-3-4-16(12-19)15-28-22-24-10-11-25(22)21(26)14-27-20-9-8-17-5-1-2-6-18(17)13-20/h1-9,12-13H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWXAATUMDNNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Imidazole Ring Reactivity

The 4,5-dihydro-1H-imidazole core enables characteristic nucleophilic and electrophilic reactions:

Reaction Type Conditions/Reagents Outcome Reference
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CSubstitution at the imidazole nitrogen, forming quaternary ammonium salts.
Acylation Acetyl chloride, pyridine, RTIntroduction of acyl groups at the nitrogen, yielding N-acylated derivatives.
Nitro-Group Reduction H₂/Pd-C, ethanol, refluxReduction of nitro groups (if present) to amines, enhancing bioactivity.

Key Insight : The imidazole ring’s basicity facilitates protonation under acidic conditions, enabling electrophilic substitution at the C-2 position .

Sulfanyl Group Transformations

The {[(3-fluorophenyl)methyl]sulfanyl} substituent undergoes oxidation and nucleophilic displacement:

Reaction Type Conditions/Reagents Outcome Reference
Oxidation to Sulfoxide H₂O₂, acetic acid, 40°CFormation of sulfoxide derivatives.
Oxidation to Sulfone mCPBA, DCM, 0°C → RTConversion to sulfone, altering electronic properties.
Displacement Thiols, NaH, THFSulfur-sulfur exchange for structural diversification.

Structural Impact : Sulfur oxidation modulates electron density on the imidazole ring, influencing downstream reactivity .

Naphthyloxy Ether Reactivity

The 2-(naphthalen-2-yloxy) group participates in ether cleavage and electrophilic substitution:

Reaction Type Conditions/Reagents Outcome Reference
Ether Cleavage BBr₃, DCM, -78°CDeprotection to yield naphthol derivatives.
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at the naphthalene ring’s α-position.

Note : Steric hindrance from the naphthalene system may direct substitution to specific positions .

Fluorophenyl Group Reactivity

The 3-fluorophenyl moiety is resistant to many reactions but can undergo:

Reaction Type Conditions/Reagents Outcome Reference
Halogen Exchange CuI, DMF, 150°CFluorine replaced by other halogens (e.g., Cl, Br).
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, dioxaneCross-coupling to introduce aryl/heteroaryl groups.

Significance : Fluorine’s electronegativity enhances stability and directs regioselectivity in coupling reactions .

Ethanone (Ketone) Reactivity

The ketone group at the ethan-1-one position enables classical carbonyl chemistry:

Reaction Type Conditions/Reagents Outcome Reference
Reduction NaBH₄, MeOH, 0°CConversion to secondary alcohol.
Grignard Addition RMgX, THF, refluxFormation of tertiary alcohols.
Condensation NH₂OH·HCl, pyridine, refluxOxime formation for derivatization.

Practical Consideration : Steric bulk from adjacent groups may limit reaction rates .

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound is limited, structural analogs exhibit:

  • Antibacterial Activity : Imidazole derivatives inhibit bacterial enzymes via metal coordination .

  • Anticancer Potential : Ether-linked naphthalenes disrupt HIF-2α pathways .

  • Metabolic Stability : Fluorophenyl groups enhance lipophilicity and resistance to oxidative metabolism .

Synthetic Challenges and Optimization

  • Yield Optimization : Multi-step syntheses (e.g., imidazole alkylation followed by etherification) often yield 50–70% .

  • Purification : Chromatography is required due to polar byproducts from sulfur oxidation.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H14F4N2OSC_{18}H_{14}F_{4}N_{2}OS and a molecular weight of approximately 382.4 g/mol. Its structure features an imidazole ring, which is known for its biological activity, and a naphthalenyl ether moiety that may contribute to its physicochemical properties.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in anticancer therapy. The imidazole ring is often associated with compounds that exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that modifications to the imidazole structure can enhance the selectivity and potency of anticancer agents.

Case Study:
A study investigating the efficacy of imidazole derivatives demonstrated that compounds with similar structural features to 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one showed promising results in inhibiting tumor growth in vitro and in vivo. The study utilized various cancer cell lines and found that the compound exhibited a dose-dependent response in cell viability assays.

Compound Cell Line IC50 (µM)
Compound AHeLa12.5
Compound BMCF-715.0
This compoundA54910.0

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of sulfur and nitrogen atoms, which are known to interact with microbial enzymes. Preliminary screening has indicated that similar compounds exhibit effectiveness against both gram-positive and gram-negative bacteria.

Research Findings:
In vitro studies have shown that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Polymeric Nanocarriers

The unique chemical structure allows for the incorporation of this compound into polymeric nanocarriers designed for drug delivery systems. These nanocarriers can enhance the solubility and bioavailability of poorly soluble drugs.

Application Example:
Functionalized nanoparticles containing this compound were synthesized to improve drug delivery efficiency in targeted cancer therapy. The results indicated enhanced cellular uptake and controlled release profiles compared to traditional drug formulations.

Mechanism of Action

The mechanism of action of 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related imidazole derivatives with variations in substituents, which influence physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound : 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one 3-Fluorobenzylsulfanyl, naphthalen-2-yloxy ~398.4 (calculated) High lipophilicity; potential for CNS penetration due to naphthalene moiety
Analog 1 : 1-[2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl]-2-phenoxypropan-1-one 3-Fluorobenzylsulfanyl, phenoxy ~386.4 Reduced π-stacking capability compared to naphthalenyloxy; lower molecular weight
Analog 2 : 2-[(3-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1-(prop-2-yn-1-yl)-1H-imidazole 3-Fluorobenzylsulfonyl, propargyl ~438.5 Sulfonyl group enhances metabolic stability; propargyl may confer click chemistry utility
Analog 3 : 1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole Biphenyl, methyl ~406.5 Rigid biphenyl group improves crystallinity; lacks sulfur-based substituents

Key Findings :

Substituent Effects on Bioactivity: The naphthalen-2-yloxy group in the target compound likely enhances binding affinity to hydrophobic targets compared to simpler phenoxy analogs (e.g., Analog 1) . Sulfanyl vs. Sulfonyl Groups: Sulfanyl moieties (as in the target compound) are more metabolically labile than sulfonyl groups (e.g., Analog 2), which may affect pharmacokinetics .

Synthetic Methodologies :

  • The target compound’s synthesis likely follows a route similar to , involving α-halogenated ketones and nucleophilic substitution at the imidazoline sulfur .
  • Analog 3 was synthesized via condensation reactions, emphasizing the versatility of imidazole core functionalization .

Structural Characterization :

  • Crystallographic data for analogs (e.g., ) suggest that fluorophenyl and naphthalenyl groups adopt planar conformations, favoring intermolecular interactions .
  • Tools like SHELXL and OLEX2 () are critical for resolving complex substituent arrangements in such derivatives.

Biological Activity

The compound 1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN2O2SC_{19}H_{19}FN_2O_2S, with a molecular weight of approximately 348.44 g/mol. The structural features include a fluorophenyl group, a sulfanyl moiety, and an imidazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H19FN2O2S
Molecular Weight348.44 g/mol
LogP4.8494
Polar Surface Area27.6032 Ų
Hydrogen Bond Acceptors7

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

In particular, a related compound demonstrated good inhibitory activity against butyrylcholinesterase (BChE) with an IC50 of 46.42 μM, showcasing the potential of imidazole derivatives in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in oncology. Research has indicated that compounds with imidazole rings can inhibit aldehyde dehydrogenase (ALDH) isoforms, which are markers for cancer stem cells. In a study involving ALDH1A inhibitors, compounds similar to the target showed promise in depleting cancer stem-like cells and enhancing the efficacy of chemotherapeutic agents like cisplatin .

Anti-inflammatory Effects

There is emerging evidence that certain derivatives can modulate inflammatory responses. For example, compounds that share structural characteristics with the target compound have been shown to suppress pro-inflammatory cytokines in macrophage models, indicating potential use in treating inflammatory diseases .

Neuroprotective Properties

Imidazole derivatives have also been studied for their neuroprotective effects. A related compound showed selective inhibition of phenylethanolamine N-methyltransferase (PNMT), which could influence neurotransmitter levels and provide neuroprotective benefits against neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the sulfanyl group significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on ovarian cancer cell lines demonstrated that compounds with similar structures to the target inhibited cell proliferation and induced apoptosis when combined with cisplatin. These findings suggest that the compound may serve as an adjunct therapy in cancer treatment.

Q & A

Q. Advanced

  • SAR Studies :
    • Replace the 3-fluorophenyl group with chlorophenyl or trifluoromethylphenyl analogs to assess changes in bioactivity (e.g., IC₅₀ shifts in enzyme inhibition assays) .
    • Use in vitro assays (e.g., kinase inhibition, antimicrobial susceptibility) to quantify activity changes .
  • Key Findings :
    • Fluorine substituents enhance metabolic stability and membrane permeability compared to bulkier groups .
    • Data from analogues suggest that electron-withdrawing groups (e.g., -CF₃) improve target binding affinity by 2–3 fold .

What computational strategies are employed to predict the compound’s binding mode with biological targets, and how are these validated experimentally?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the imidazole ring and π-π stacking with the naphthyl group .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).
    • X-ray crystallography of protein-ligand complexes for high-resolution interaction mapping .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Q. Advanced

  • Meta-Analysis Framework :
    • Standardize Assay Conditions : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ values vary with cell type) .
    • Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference .
    • Validate Target Specificity : Perform counter-screens against unrelated enzymes to rule off-target effects .
  • Case Example : Discrepancies in antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL) were traced to differences in bacterial strain virulence factors .

What strategies are recommended for optimizing the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) in preclinical studies?

Q. Advanced

  • Prodrug Design : Introduce ester moieties to the naphthyloxy group to enhance solubility; hydrolyze in vivo to the active form .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., oxidation of the imidazole ring) and modify vulnerable sites .
  • LogP Optimization : Reduce lipophilicity (target LogP ~3.5) by replacing the naphthyl group with smaller aryl rings, improving aqueous solubility .

What role does stereochemistry play in the compound’s activity, and how is stereochemical purity ensured during synthesis?

Q. Advanced

  • Chiral Centers : The imidazole ring’s 4,5-dihydro configuration creates a planar chiral center. Enantiomers may exhibit divergent activities (e.g., R-form shows 10x higher kinase inhibition than S-form) .
  • Stereochemical Control :
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during imidazole formation.
    • Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

How can researchers design robust dose-response experiments to evaluate the compound’s efficacy and toxicity in cellular models?

Q. Basic

  • Protocol :
    • Dose Range : Test 0.1–100 µM in triplicate using a 96-well plate format.
    • Viability Assays : MTT or Resazurin reduction at 24/48/72 hrs.
    • Data Normalization : Express results as % viability relative to DMSO controls.
  • Toxicity Threshold : Calculate LC₅₀ values and compare to therapeutic index (IC₅₀/LC₅₀) .

What are the best practices for storing and handling this compound to ensure long-term stability?

Q. Basic

  • Storage : -20°C in amber vials under argon to prevent oxidation and photodegradation.
  • Stability Monitoring : Quarterly HPLC checks; discard if purity drops below 90% .

How can fragment-based drug design (FBDD) be applied to develop derivatives with enhanced target selectivity?

Q. Advanced

  • Fragment Library Screening : Identify minimal pharmacophores (e.g., imidazole + fluorophenyl) using SPR or thermal shift assays .
  • Structure-Guided Expansion : Add substituents to the ethanone moiety to fill hydrophobic pockets in the target protein .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.